3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol
Overview
Description
3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol is an organic compound characterized by the presence of a 1,3-dioxane ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol typically involves the reaction of 4-fluorobenzaldehyde with 1,3-propanediol in the presence of an acid catalyst to form the 1,3-dioxane ring. This intermediate is then subjected to further reactions to introduce the propanol group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the dioxane ring may form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog without the fluorophenyl and propanol groups.
1,4-Dioxane: An isomer with different positioning of the oxygen atoms.
3-[2-(1,3-Dioxanyl)]-1-phenyl-1-propanol: Similar structure but without the fluorine atom.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol is unique due to the presence of both the fluorophenyl group and the 1,3-dioxane ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,12-13,15H,1,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXJIQIREGZAQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264358 | |
Record name | 1,3-Dioxane-2-propanol, α-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-57-8 | |
Record name | 1,3-Dioxane-2-propanol, α-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane-2-propanol, α-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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